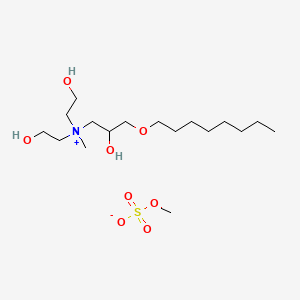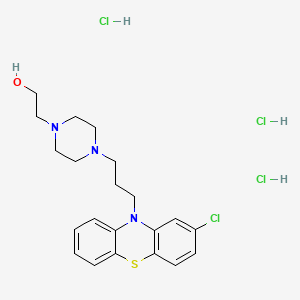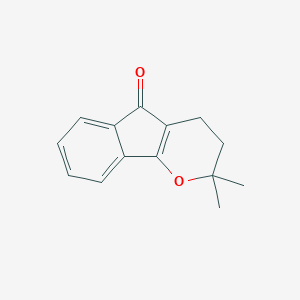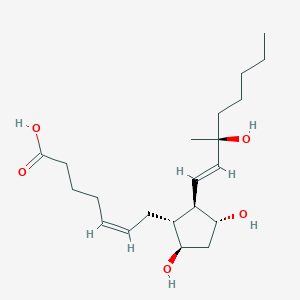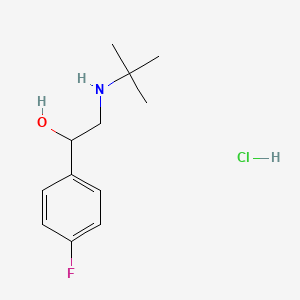
2,2'-Dithiobis(N-(2-nitronaphth-1-yl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) typically involves the reaction of 2-nitronaphthylamine with benzoyl chloride to form N-(2-nitronaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties due to its structural features.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(2-nitronaphth-1-yl)benzamide: Does not contain the disulfide bond, limiting its applications in studying disulfide chemistry.
Uniqueness
2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is unique due to the presence of both nitro groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
98051-84-4 |
|---|---|
Molekularformel |
C34H22N4O6S2 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
N-(2-nitronaphthalen-1-yl)-2-[[2-[(2-nitronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22N4O6S2/c39-33(35-31-23-11-3-1-9-21(23)17-19-27(31)37(41)42)25-13-5-7-15-29(25)45-46-30-16-8-6-14-26(30)34(40)36-32-24-12-4-2-10-22(24)18-20-28(32)38(43)44/h1-20H,(H,35,39)(H,36,40) |
InChI-Schlüssel |
JKYYUICHZWXQKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=C(C=CC6=CC=CC=C65)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
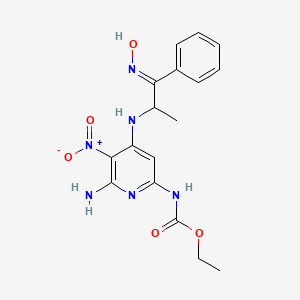

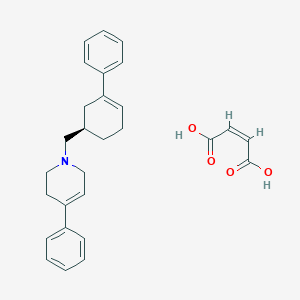
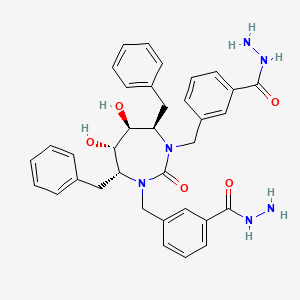
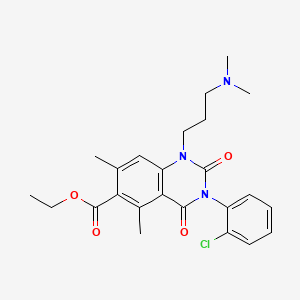
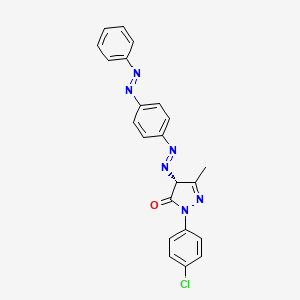

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
